Cas no 201788-90-1 (10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl-)
201788-90-1 structure
Product Name:10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl-
Numero CAS:201788-90-1
MF:C20H26Cl2N2O
MW:381.339243412018
CID:240953
PubChem ID:16760284
Update Time:2025-04-19
10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl-
- 10-DEBC HYDROCHLORIDE
- 4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine,hydrochloride
- 10-[4'-(N,N-DiethylaMino)butyl]-2-chlorophenoxazinehydrochloride
- Akt Inhibitor X
- 10-[4'-(n,n-diethylamino)butyl]-2-chlorophenoxazine hydrochloride
- 4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride
- Akt Inhibitor-X
- CCG 206734
- 10-DEBC (hydrochloride)
- 10-(4'-(N-diethylamino)butyl)-2-chlorophenoxazine, HCl
- 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1)
- 10-DEBCHYDROCHLORIDE
- 4-(2-chlorophenoxazin-10-yl)-N, N-diethylbutan-1-amine;hydrochloride
- 10-[4'-(N,N-Diethylamino)butyl]-2-ch lorophenoxazine hydrochloride
- AKOS024457166
- 925681-41-0
- CS-0019892
- HY-100654
- 4-(2-chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine hydrochloride
- BIA78890
- aktX
- Akt Inhibitor (10-NCP)
- DTXSID60587887
- SCHEMBL1559590
- CCG-206734
- 201788-90-1
- AKTi-X
- DA-70662
- GLXC-03582
- CHEBI:231361
- DA-49052
- 10-NCP
-
- Inchi: 1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H
- Chiave InChI: SVKSJUIYYCQZEC-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1O2)CCCCN(CC)CC.Cl
Proprietà calcolate
- Massa esatta: 380.14200
- Massa monoisotopica: 380.1422188g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 25
- Conta legami ruotabili: 7
- Complessità: 377
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 15.7Ų
Proprietà sperimentali
- Punto di ebollizione: 490.9°Cat760mmHg
- Punto di infiammabilità: 250.7°C
- PSA: 15.71000
- LogP: 6.57280
10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-203459-10 mg |
10-DEBC hydrochloride, |
201788-90-1 | ≥99 % | 10mg |
¥970.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203459A-50 mg |
10-DEBC hydrochloride, |
201788-90-1 | ≥99 % | 50mg |
¥4,122.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203459-10mg |
10-DEBC hydrochloride, |
201788-90-1 | ≥99 % | 10mg |
¥970.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203459A-50mg |
10-DEBC hydrochloride, |
201788-90-1 | ≥99 % | 50mg |
¥4122.00 | 2023-09-05 |
10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl- Letteratura correlata
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
201788-90-1 (10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti